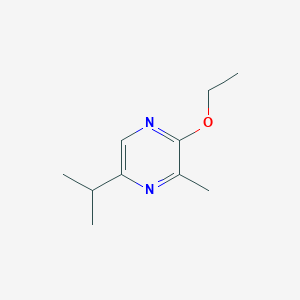![molecular formula C8H7F2N3O B15246633 6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)
6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable benzimidazole precursor is reacted with a difluoromethylating agent under basic conditions . For example, the reaction of 2-amino-1H-benzimidazole with difluoromethyl ether in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly can be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of infectious diseases.
Industry: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s binding affinity and selectivity for these targets. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine
- 6-(Methoxy)-1H-benzo[d]imidazol-2-amine
- 6-(Chloromethoxy)-1H-benzo[d]imidazol-2-amine
Uniqueness
6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and reaching its molecular targets compared to its non-fluorinated or differently fluorinated analogs .
Propriétés
Formule moléculaire |
C8H7F2N3O |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
6-(difluoromethoxy)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C8H7F2N3O/c9-7(10)14-4-1-2-5-6(3-4)13-8(11)12-5/h1-3,7H,(H3,11,12,13) |
Clé InChI |
QZSVNVCNUNACSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)F)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)


